tert-butyl 2-(3-hydroxypropoxy)acetate
Description
Contextual Significance of Alkoxyacetate Esters and Hydroxy Functional Groups in Contemporary Organic Chemistry
In modern organic chemistry, molecules containing multiple functional groups are indispensable tools for building complex molecular architectures. dbpedia.org Among the most fundamental and versatile of these are the hydroxyl (–OH) and ester (–COOR) groups.
The hydroxyl group is a polar functional group that can participate in hydrogen bonding, which influences the physical properties of a molecule, such as its boiling point and solubility. wikipedia.org Chemically, alcohols can be converted into a wide array of other functional groups, making them a cornerstone of synthetic chemistry. bowen.edu.ng They can be oxidized to form aldehydes, ketones, or carboxylic acids, or can be transformed into ethers and esters.
Esters of carboxylic acids are another crucial class of compounds, widely found in nature and utilized extensively in synthesis. The ester group itself can be a target for various transformations. For instance, they can be hydrolyzed back to carboxylic acids, or they can react with certain nucleophiles to form new carbon-carbon bonds. nih.govbldpharm.com Alkoxyacetate esters, a specific subclass, are noted for their solvent properties and their utility as intermediates in more complex syntheses. google.com The combination of ether and ester functionalities provides a unique chemical environment. google.com
Rationale for Comprehensive Investigation of tert-butyl 2-(3-hydroxypropoxy)acetate as a Multifunctional Scaffold
The structure of this compound makes it a prime candidate for investigation as a multifunctional synthetic scaffold. As a bifunctional molecule, it possesses two distinct reactive sites, allowing for sequential and controlled chemical modifications. dbpedia.orgbowen.edu.ng
The primary rationale for its investigation lies in the orthogonal nature of its two functional groups. The tert-butyl group on the ester acts as a bulky protecting group. This steric hindrance makes the ester less reactive under certain conditions, allowing chemists to selectively perform reactions on the primary hydroxyl group. This hydroxyl group can undergo a variety of transformations, such as oxidation, esterification, or etherification, to introduce new functionalities.
Following the modification of the hydroxyl end of the molecule, the tert-butyl ester can be removed under specific acidic conditions to liberate the carboxylic acid. This newly revealed functional group can then participate in another set of reactions, such as amide bond formation. This stepwise reactivity is a key advantage in the total synthesis of complex natural products and pharmaceuticals. The three-carbon propoxy spacer between the two functional groups also provides a specific length and flexibility to the molecular chain, which can be crucial when designing molecules to fit into the active sites of enzymes or to create polymers with specific properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈O₄ |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 930294-38-5 |
| XLogP3-AA | 0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
Data sourced from PubChem CID 57663101. nih.gov
Overview of Research Trajectories for Complex Chemical Intermediates Bearing Ester and Alcohol Moieties
The field of organic synthesis is continually evolving, with a significant trend being the development of novel and efficient methods for creating complex molecules. researchgate.net Central to this endeavor is the use of highly functionalized organic intermediates, which serve as branching points in intricate synthetic pathways. acs.org Molecules that contain both ester and alcohol functionalities, such as this compound, are at the forefront of several key research trajectories.
One major area of research is the development of new catalytic methods that can selectively transform one functional group in the presence of another. For bifunctional intermediates, this means designing catalysts that can, for example, facilitate a reaction at the hydroxyl group while leaving the ester untouched, or vice versa. This allows for more efficient and "greener" chemical processes by reducing the need for protecting group chemistry. researchgate.net
Another important trajectory involves incorporating these intermediates into cascade or tandem reactions. In such reactions, a single set of reagents can trigger a series of bond-forming events, rapidly increasing molecular complexity. A bifunctional intermediate can be designed to react intramolecularly, forming cyclic structures, or to participate in sequential intermolecular reactions to build long-chain molecules or complex networks.
Furthermore, there is a growing interest in using computational methods to design and optimize synthetic routes. researchgate.netmdpi.com Theoretical studies can help predict the reactivity of different sites on a polyfunctional molecule, guiding the choice of reagents and reaction conditions. mdpi.com This predictive power accelerates the discovery of new synthetic strategies and the creation of novel molecules for applications in medicine and materials science. researchgate.netmdpi.com The study of such intermediates is crucial for advancing these fields, enabling the synthesis of molecules with precisely controlled architectures and functions. acs.org
Table 2: Mentioned Compounds
| Compound Name | Molecular Formula | Key Functional Groups |
|---|---|---|
| This compound | C₉H₁₈O₄ | tert-butyl ester, primary alcohol, ether |
| Aldehyde | R-CHO | Carbonyl |
| Ketone | R₂C=O | Carbonyl |
| Carboxylic Acid | R-COOH | Carboxyl |
| Amide | R-CONH₂ | Amide |
| Ester | R-COOR' | Ester |
| Ether | R-O-R' | Ether |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(3-hydroxypropoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,3)13-8(11)7-12-6-4-5-10/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTVEGAUNLLSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930294-38-5 | |
| Record name | tert-butyl 2-(3-hydroxypropoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl 2 3 Hydroxypropoxy Acetate
Strategies for Carbon-Oxygen Bond Formation in Alkoxyacetate Synthesis
The core structure of tert-butyl 2-(3-hydroxypropoxy)acetate is an alkoxyacetate, characterized by an ether linkage to the α-carbon of an acetate (B1210297) group. Its synthesis hinges on two critical carbon-oxygen bond-forming reactions: the creation of the tert-butyl ester and the formation of the 3-hydroxypropoxy ether.
The tert-butyl ester group is a key feature of the target molecule, often serving as a protecting group for the carboxylic acid. thieme-connect.com Its synthesis requires specific methods, as traditional acid-catalyzed Fischer-Speier esterification using tert-butyl alcohol and acetic acid is often inefficient due to the tendency of the tertiary alcohol to eliminate, forming isobutylene (B52900). wikipedia.org
Common and effective methods for creating tert-butyl esters include:
Reaction with Isobutylene: Carboxylic acids can be reacted with isobutylene gas in the presence of a strong acid catalyst, such as sulfuric acid. thieme-connect.comyoutube.com
Use of Tert-Butylating Agents: Various reagents can install the tert-butyl group. These include di-tert-butyl dicarbonate (B1257347) (Boc₂O), tert-butyl trichloroacetimidate, and the use of tert-butyl acetate with a catalytic amount of a strong acid like bis(trifluoromethanesulfonyl)imide. thieme-connect.comorganic-chemistry.org
Acylation of Tert-Butyl Alcohol: While direct Fischer esterification is challenging, reacting tert-butyl alcohol with a more reactive acylating agent like acetyl chloride in the presence of a non-nucleophilic base (e.g., dimethylaniline or pyridine) can yield the desired ester. orgsyn.org Similarly, acetic anhydride (B1165640) with a catalyst like zinc chloride can be used. orgsyn.org
A plausible synthetic route would involve starting with a precursor that already contains the tert-butyl ester, such as tert-butyl 2-hydroxyacetate or tert-butyl bromoacetate. nih.govorgsyn.org
Table 1: Selected Esterification Methods for Tert-Butyl Esters
| Method | Reagents | Catalyst/Conditions | Reference |
| Isobutylene Addition | Carboxylic Acid, Isobutylene | H₂SO₄ (catalytic) | thieme-connect.com |
| Acyl Chloride Route | tert-Butyl Alcohol, Acetyl Chloride | Dimethylaniline or Pyridine (B92270) | orgsyn.org |
| Anhydride Route | tert-Butyl Alcohol, Acetic Anhydride | Zinc Chloride (catalytic) | orgsyn.org |
| Transesterification | Carboxylic Acid, tert-Butyl Acetate | Bis(trifluoromethanesulfonyl)imide (catalytic) | thieme-connect.comorganic-chemistry.org |
The formation of the ether bond is most commonly achieved via the Williamson ether synthesis. wikipedia.org This Sₙ2 reaction involves a nucleophilic alkoxide attacking an electrophilic alkyl halide. byjus.commasterorganicchemistry.com In the context of synthesizing this compound, this can be accomplished in a few ways:
Reaction of a Haloacetate with a Diol: An alkoxide is generated by deprotonating one of the hydroxyl groups of a suitable alcohol. For this synthesis, the sodium salt of 1,3-propanediol (B51772) (formed using a strong base like sodium hydride) can be reacted with an α-halo ester, such as tert-butyl bromoacetate. orgsyn.orgbyjus.com A key challenge in this route is achieving mono-alkylation of the diol. Protecting one of the hydroxyls of 1,3-propanediol beforehand would be a more controlled approach.
Reaction of a Hydroxyacetate with a Halohydrin: Alternatively, the alkoxide of tert-butyl 2-hydroxyacetate can be generated and reacted with a 3-halopropanol (e.g., 3-chloro-1-propanol).
The Williamson ether synthesis is highly effective for primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. wikipedia.org The reaction is typically conducted in a polar aprotic solvent like DMF or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide. byjus.comlumenlearning.comlibretexts.org
Protecting Group Chemistry in the Synthesis of this compound
Protecting groups are essential for the successful synthesis of molecules with multiple reactive functional groups. highfine.com In the case of this compound, both the carboxylic acid and the hydroxyl group may require protection depending on the chosen synthetic pathway.
The tert-butyl ester is widely employed as a protecting group for carboxylic acids. thieme-connect.com Its utility stems from two main properties:
Stability: It is robust and stable under a wide range of conditions, including basic (saponification), nucleophilic, and reductive conditions, against which other esters like methyl or ethyl esters would be cleaved. thieme-connect.comorganic-chemistry.org
Ease of Removal: The tert-butyl group is readily removed under mild acidic conditions. thieme-connect.comlibretexts.org Treatment with acids such as trifluoroacetic acid (TFA) or aqueous phosphoric acid causes the ester to cleave, releasing the carboxylic acid and the stable tert-butyl cation, which is captured by a nucleophile or eliminated as isobutylene. organic-chemistry.orglibretexts.org
This combination of stability and mild deprotection makes the tert-butyl group an excellent choice for multistep syntheses where other functional groups must be manipulated. acs.org
Given that the final product contains a free primary hydroxyl group, any synthetic intermediate steps that are incompatible with this group would necessitate its temporary protection. highfine.com For instance, if the synthesis started with 1,3-propanediol, one of the two hydroxyl groups would need to be selectively protected before the etherification step to prevent dialkylation or other side reactions. researchgate.net
Common strategies for hydroxyl protection include conversion to ethers or silyl (B83357) ethers:
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are widely used. They are introduced using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole. They are stable to most reaction conditions except those involving acid or a source of fluoride (B91410) ions (e.g., TBAF), which allows for selective removal. highfine.comlibretexts.org
Benzyl (B1604629) (Bn) Ethers: Introduced using benzyl bromide or chloride with a base (e.g., NaH), benzyl ethers are stable to acidic and basic conditions but can be removed by hydrogenolysis (H₂/Pd-C). libretexts.org
Trityl (Tr) Ethers: The bulky triphenylmethyl (trityl) group is excellent for selectively protecting primary alcohols due to steric hindrance. highfine.com
Table 2: Common Protecting Groups (PG) for Hydroxyls and Their Cleavage Conditions
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Reference |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | H⁺ or F⁻ (TBAF) | libretexts.org |
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | libretexts.org |
| Triphenylmethyl Ether | Tr | Tr-Cl, Pyridine | Mild Acid (e.g., TsOH) | highfine.com |
Catalytic Approaches in the Synthesis of this compound and Analogues
Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthetic steps.
Esterification Catalysis: As mentioned, the formation of the tert-butyl ester can be catalyzed by strong Brønsted acids (H₂SO₄) or Lewis acids (ZnCl₂). thieme-connect.comorgsyn.org More advanced methods use catalytic amounts of reagents like bis(trifluoromethanesulfonyl)imide for the tert-butylation of carboxylic acids using tert-butyl acetate as the tert-butyl source. thieme-connect.comorganic-chemistry.org
Etherification Catalysis: While the Williamson ether synthesis is stoichiometric in its use of base, phase-transfer catalysts can be employed in industrial settings to facilitate the reaction between the aqueous and organic phases. byjus.com Modern research has also developed transition-metal-catalyzed methods, often using palladium or copper complexes, for forming C–O bonds, which could be applied to the synthesis of analogues. nih.gov Chiral phosphine (B1218219) catalysts have been used for the enantioselective synthesis of benzylic ethers, showcasing the potential for catalytic control in C-O bond formation. organic-chemistry.org
Catalytic Reductions: For the synthesis of analogues, catalytic reductions can be employed. For instance, certain esters can be deoxygenated to ethers using a combination of a borane (B79455) reductant and a titanium catalyst (TiCl₄). nih.gov
The development of novel catalysts, such as zeolite catalysts for the production of alkoxyacetates from di(lower alkoxy)methanes, indicates ongoing efforts to find more direct and efficient routes for this class of compounds. google.com.na
Acid-Catalyzed Synthetic Protocols
Acid catalysis is a common strategy for the synthesis of esters like this compound. A general and effective method involves the reaction of an alcohol with an anhydride in the presence of an acid catalyst. For instance, the preparation of tert-butyl acetate can be achieved by reacting tert-butyl alcohol with acetic anhydride using anhydrous zinc chloride as a catalyst. orgsyn.org The reaction mixture is heated to reflux to drive the esterification. orgsyn.org A similar principle can be applied to the synthesis of the target molecule, where 1,3-propanediol would be reacted with a suitable tert-butoxycarbonyl-containing reagent in the presence of an acid catalyst.
In a related synthesis of o-tert-butylcyclohexyl acetate, o-tert-butylphenol is first hydrogenated to produce verdol, which is then acetylated using acetic anhydride. google.com Another patent describes the condensation of (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate with 2,2-dimethoxy propane (B168953) in the presence of (D)-camphor-10-sulphonic acid, an acidic catalyst, to form a cyclic intermediate. google.com
The addition of a small amount of a strong acid, such as hydrochloric acid, sulfuric acid, or methanesulfonic acid, can be necessary to activate the catalyst in certain reactions, as the absence of an acid can lead to little or no product formation. orgsyn.org
Table 1: Examples of Acid-Catalyzed Reactions for Ester Synthesis
| Reactants | Catalyst | Product | Reference |
| tert-Butyl alcohol, Acetic anhydride | Anhydrous zinc chloride | tert-Butyl acetate | orgsyn.org |
| (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate, 2,2-Dimethoxy propane | (D)-Camphor-10-sulphonic acid | tert-Butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | google.com |
Base-Catalyzed Synthetic Protocols
Base-catalyzed methods provide an alternative route for the synthesis of this compound. These protocols often involve the use of a strong base to deprotonate one of the reactants, thereby increasing its nucleophilicity. For example, the Claisen condensation of tert-butyl acetate with a methyl ester is a general route for preparing complex β-ketoesters. orgsyn.org This reaction typically requires an excess of the enolate of tert-butyl acetate, generated using a strong base like lithium hexamethyldisilylamide (LHS), to deprotonate the product and prevent side reactions. orgsyn.org
In a specific example, tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is reacted with tetrabutylammonium (B224687) acetate in a solvent like N-methyl pyrrolidone (NMP), N,N-dimethylformamide, or dimethylsulfoxide at an elevated temperature (80 to 150°C) to yield tert-butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. google.com
Table 2: Example of Base-Catalyzed Reaction for a Related Ester
| Reactant | Base/Reagent | Product | Reference |
| tert-Butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Tetrabutylammonium acetate | tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | google.com |
| tert-Butyl acetate, Methyl ester | Lithium hexamethyldisilylamide (LHS) | β-Ketoester | orgsyn.org |
Transition Metal-Catalyzed Methodologies for Related Ethers and Esters
Transition metal catalysis has emerged as a powerful tool for the synthesis of esters and ethers, offering high efficiency and atom economy. acs.org While specific examples for the direct synthesis of this compound using this approach are not prevalent in the provided search results, the general principles are highly relevant.
For instance, researchers at Waseda University have developed a process using palladium or nickel as a catalyst to remove carbon monoxide from aromatic esters to produce diaryl ethers. k-online.comsciencedaily.com This method provides an alternative to the traditional Ullmann condensation, which often requires harsh reaction conditions. k-online.comsciencedaily.com
In the realm of ester synthesis, transition-metal-catalyzed C-H activation has provided highly efficient and atom-economical alternatives to traditional methods. acs.orgacs.org For example, rhodium(I) complexes can catalyze the oxidative carbonylation of aromatic C-H bonds to form esters. acs.org The proposed mechanism involves the coordination of the rhodium catalyst to a chelating group, followed by oxidative addition of the C-H bond, CO insertion, and subsequent reaction with an alcohol to yield the ester product. acs.org
Furthermore, gold(I) complexes have been used to catalyze the intermolecular addition of carboxylic acids to iodoalkynes, producing (Z)-β-iodoenol esters under mild conditions. mdpi.com
Table 3: Examples of Transition Metal-Catalyzed Reactions for Ether and Ester Synthesis
| Reaction Type | Catalyst | Product Type | Reference |
| Decarbonylative Ether Synthesis | Palladium or Nickel with diphosphine ligand | Diaryl ether | k-online.comsciencedaily.com |
| Oxidative Carbonylation | Rhodium(I) complex | Aryl ester | acs.org |
| Intermolecular addition | Gold(I) complex | (Z)-β-Iodoenol ester | mdpi.com |
Optimization of Synthetic Yields and Purity Profiles for this compound
Optimizing the yield and purity of this compound is crucial for its practical application. This involves a careful selection of reaction conditions, purification methods, and analytical techniques to monitor the reaction progress.
In the synthesis of related compounds, reaction parameters such as temperature, solvent, and catalyst loading are critical. For the base-catalyzed reaction of tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, the temperature is maintained between 80 and 150°C. google.com The choice of solvent, such as N-methyl pyrrolidone (NMP), N,N-dimethylformamide, or dimethylsulfoxide, also plays a significant role. google.com
Purification of the final product is often achieved through recrystallization or distillation. For example, the product of the aforementioned base-catalyzed reaction can be recrystallized from n-hexane or n-heptane. google.com In another instance, fractional distillation is used to purify tert-butyl acetate, yielding a product with a boiling point of 95-97°C at 740 mm Hg. orgsyn.org
The progress of the reaction and the purity of the product can be monitored by High-Performance Liquid Chromatography (HPLC). orgsyn.org For example, a Zorbax RX-C8 column with a gradient elution of acetonitrile and aqueous phosphoric acid can be used to separate the starting materials, intermediates, and final products. orgsyn.org
Green Chemistry Principles in the Synthesis of this compound and Related Compounds
The application of green chemistry principles in the synthesis of fine chemicals is of increasing importance to minimize environmental impact. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.
A patent for the synthesis of tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate highlights a "novel, green and cost effective process". google.com This suggests a focus on developing more environmentally benign synthetic routes.
One aspect of green chemistry is the use of safer and more efficient catalysts. For example, the use of bismuth(III) oxide as a catalyst for the oxidation of alcohols to carboxylic acids and ketones with aqueous tert-butyl hydroperoxide (TBHP) is considered a green method. organic-chemistry.org The reaction proceeds under ambient conditions and avoids cumbersome work-up procedures. organic-chemistry.org
The synthesis of tert-butyl acetate from acetic anhydride and tert-butyl alcohol can be performed using calcium carbide, followed by steam distillation for purification, which can be considered a more classical but potentially less green method due to the generation of a thick slurry that requires careful decomposition. prepchem.com In contrast, the use of zinc chloride as a catalyst for the same reaction represents a more common laboratory-scale approach. orgsyn.org
The development of transition-metal catalyzed reactions, particularly those involving C-H activation, aligns with the principles of atom economy, a key concept in green chemistry. acs.orgacs.org These reactions often reduce the number of synthetic steps and the amount of waste generated.
Chemical Reactivity and Transformation Pathways of Tert Butyl 2 3 Hydroxypropoxy Acetate
Hydrolysis and Transesterification Reactions of the Tert-Butyl Ester Moiety
The tert-butyl ester group is known for its stability under basic and neutral conditions, but it is readily cleaved under acidic conditions. acsgcipr.orgthieme-connect.com This characteristic makes it a valuable protecting group for carboxylic acids in organic synthesis. thieme-connect.comthieme.de
The acid-catalyzed hydrolysis of tert-butyl esters, including tert-butyl 2-(3-hydroxypropoxy)acetate, typically proceeds through a unimolecular pathway (AAL1). oup.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acsgcipr.orgchemistrysteps.com Subsequently, the stable tert-butyl carbocation is eliminated, followed by its reaction with a nucleophile, such as water, to form tert-butanol (B103910) and isobutylene (B52900). acsgcipr.orgchemistrysteps.com The resulting carboxylic acid is 2-(3-hydroxypropoxy)acetic acid.
A wide array of acids can be employed for this transformation, ranging from strong mineral acids like hydrochloric acid and sulfuric acid to organic acids such as formic acid, acetic acid, and p-toluenesulfonic acid. acsgcipr.org The choice of acid can influence the selectivity of the cleavage, especially in the presence of other acid-sensitive functional groups. acsgcipr.org For instance, p-toluenesulfonic acid can selectively remove a tert-butyl ester in the presence of certain other protecting groups. acsgcipr.org The reaction is often carried out in the presence of a large excess of water to drive the equilibrium towards the hydrolysis products. acsgcipr.org
Table 1: Common Acids for Tert-Butyl Ester Cleavage
| Acid | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dilute solutions in CH₂Cl₂ | Commonly used for deprotection. thieme.de |
| Hydrochloric Acid (HCl) | Aqueous or in organic solvents | Effective for hydrolysis. acsgcipr.org |
| Sulfuric Acid (H₂SO₄) | Catalytic amounts | Strong acid catalyst. acsgcipr.org |
| Phosphoric Acid (H₃PO₄) | Aqueous solutions | A milder, environmentally benign option. organic-chemistry.org |
| Formic Acid | Can be used as a solvent | Suitable for sensitive substrates. acsgcipr.org |
Base-mediated hydrolysis, or saponification, of esters is a common transformation. However, tert-butyl esters are generally resistant to saponification under standard conditions due to steric hindrance from the bulky tert-butyl group, which impedes the initial nucleophilic attack of the hydroxide (B78521) ion. organic-chemistry.org While typical base-catalyzed hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, the cleavage of tert-butyl esters under harsh basic conditions can occur. masterorganicchemistry.comorganicchemistrytutor.com This process involves the reaction with a strong base, such as sodium hydroxide or potassium hydroxide, to yield the corresponding carboxylate salt and tert-butanol. masterorganicchemistry.com The subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. masterorganicchemistry.com
Alternative methods for cleaving tert-butyl esters under basic conditions have been developed. For example, using powdered potassium hydroxide in tetrahydrofuran (B95107) has been reported as a safer and effective alternative to other hazardous procedures. organic-chemistry.org
Transesterification is the process of exchanging the alkyl group of an ester with another alcohol. In the context of this compound, this reaction would involve reacting the ester with an alcohol in the presence of an acid or base catalyst. While less common for tert-butyl esters due to their steric bulk and the stability of the tert-butyl cation, transesterification can be achieved under specific conditions. thieme.de
Alcoholysis, a specific type of transesterification where an alcohol is the nucleophile, can also occur. nih.gov For example, reacting this compound with a simple primary alcohol like methanol (B129727) or ethanol (B145695) in the presence of a suitable catalyst would lead to the formation of the corresponding methyl or ethyl ester of 2-(3-hydroxypropoxy)acetic acid and tert-butanol. The efficiency of such reactions is often influenced by the nature of the alcohol and the catalyst employed. nih.gov
Reactions Involving the Primary Hydroxyl Group of this compound
The primary hydroxyl group in this compound offers a reactive site for various transformations, allowing for the introduction of different functional groups.
The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.gov A variety of reagents are available for the oxidation of primary alcohols. For instance, mild oxidizing agents like those based on pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are typically used to stop the oxidation at the aldehyde stage.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic solution, will generally oxidize the primary alcohol directly to the corresponding carboxylic acid. organic-chemistry.org More selective and milder oxidation methods have also been developed. For example, the use of tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst, such as bismuth(III) oxide, can effectively oxidize primary alcohols to carboxylic acids under ambient conditions. organic-chemistry.org
Table 2: Common Reagents for Oxidation of Primary Alcohols
| Reagent | Product | Notes |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidant, often used in dichloromethane (B109758). |
| Pyridinium Dichromate (PDC) | Aldehyde or Carboxylic Acid | Outcome depends on the solvent and stoichiometry. |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidizing agent. organic-chemistry.org |
| Chromium Trioxide (CrO₃) | Carboxylic Acid | Often used in the Jones oxidation. |
| tert-Butyl Hydroperoxide (TBHP) | Carboxylic Acid | Can be used with various catalysts for selective oxidation. organic-chemistry.org |
The primary hydroxyl group of this compound can undergo etherification to form ethers. This reaction typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another suitable electrophile. The choice of base and solvent is crucial for the success of the reaction.
Esterification of the hydroxyl group can be achieved by reacting it with a carboxylic acid or an acyl derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst or a coupling agent. organic-chemistry.org For example, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester. The use of a recyclable catalyst like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can facilitate the acylation of alcohols under base-free conditions. organic-chemistry.org
Conversion to Halides and Other Leaving Groups
The hydroxyl group of this compound can be readily converted into a more effective leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions.
Halogenation:
Standard halogenating agents can be employed for the conversion to alkyl halides. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride or bromide. These reactions typically proceed via the formation of an intermediate chlorosulfite or phosphite (B83602) ester, which is then displaced by the halide ion.
Sulfonylation:
Alternatively, the hydroxyl group can be transformed into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride byproduct.
Table 1: Common Reagents for Activating the Hydroxyl Group
| Desired Leaving Group | Reagent | Byproducts |
| Chloride (-Cl) | Thionyl chloride (SOCl₂) | SO₂, HCl |
| Bromide (-Br) | Phosphorus tribromide (PBr₃) | H₃PO₃ |
| Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl) | Pyridinium chloride |
| Mesylate (-OMs) | Methanesulfonyl chloride (MsCl) | Triethylammonium chloride |
Cyclization Reactions Initiated from the Hydroxyl Functionality
The presence of the terminal hydroxyl group and the ester functionality within the same molecule allows for intramolecular cyclization reactions to form lactones. This transformation is typically acid-catalyzed. The protonation of the ester's carbonyl oxygen enhances its electrophilicity, allowing the lone pair of the hydroxyl group to attack the carbonyl carbon. Subsequent loss of tert-butanol results in the formation of a cyclic ester. The specific lactone formed would depend on the reaction conditions and the regioselectivity of the cyclization.
Reactions at the Ether Linkage of this compound
The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strong acidic conditions, often requiring harsh reagents like hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to the cleavage of a C-O bond. The regioselectivity of the cleavage would depend on the specific conditions and the nature of the substituents on the ether.
Advanced Synthetic Transformations Utilizing this compound as a Substrate
The functional groups present in this compound make it a valuable precursor for more complex molecular architectures.
Formation of Heterocyclic Scaffolds from this compound Precursors
Following the conversion of the hydroxyl group to a good leaving group, the resulting intermediate can be used to synthesize various heterocyclic structures. For example, reaction with a primary amine could lead to the formation of a substituted morpholine (B109124) derivative through an initial N-alkylation followed by an intramolecular cyclization. Similarly, reaction with a thiol could yield a thiamorpholine scaffold. The specific heterocyclic system formed is dictated by the choice of the nucleophile used to displace the leaving group.
Chain Elongation and Functionalization Reactions
The hydroxyl group of this compound can serve as a starting point for chain elongation. One common strategy is to convert the alcohol to an aldehyde via oxidation, for example, using pyridinium chlorochromate (PCC) or a Swern oxidation. The resulting aldehyde can then undergo various carbon-carbon bond-forming reactions, such as Wittig reactions or aldol (B89426) condensations, to extend the carbon chain and introduce new functional groups.
Another approach involves the Williamson ether synthesis, where the deprotonated alcohol (alkoxide) is reacted with an alkyl halide to extend the chain via the formation of a new ether linkage.
Stereochemical Considerations in Reactions of this compound (if applicable to specific syntheses/transformations)
The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, stereochemical considerations become important in reactions where a new chiral center is created.
For example, in a cyclization reaction leading to a substituted lactone, if the cyclization creates a new stereocenter, a racemic mixture of enantiomers would be expected unless a chiral catalyst or auxiliary is employed. Similarly, in chain elongation reactions, such as an aldol addition to the corresponding aldehyde, the formation of a new stereocenter at the β-position relative to the carbonyl group would lead to diastereomeric products. The stereochemical outcome of such reactions would be dependent on the reaction conditions and the substrate control or reagent control employed. For reactions proceeding through an S_N2 mechanism at the carbon bearing the leaving group (derived from the original hydroxyl group), an inversion of stereochemistry at that center would be observed if it were a chiral center.
Role As a Key Synthetic Intermediate for Advanced Molecular Architectures
Precursor in the Synthesis of Complex Organic Molecules
The structural attributes of tert-butyl 2-(3-hydroxypropoxy)acetate make it a suitable starting material or intermediate in the synthesis of more complex organic structures.
While the direct application of this compound in the total synthesis of natural products is not extensively documented in publicly available literature, its structural motifs are found in various natural products and their synthetic precursors. The hydroxypropoxy moiety is a common feature in many biologically active molecules. The general strategy in natural product synthesis often involves the coupling of smaller, functionalized building blocks. A compound like this compound could theoretically be employed to introduce a specific side chain or linker into a larger, more complex molecule. However, specific examples detailing its use in this context are not readily found in scientific literature.
The term "specialty chemicals" encompasses a broad range of molecules designed for specific functions. The utility of this compound in this area lies in its ability to be transformed into a variety of derivatives. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a nucleophile in ether or ester synthesis. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. These transformations allow for the synthesis of a diverse array of specialty chemicals, including but not limited to, functionalized diols, hydroxy acids, and their derivatives. One notable application is in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, where a derivative, tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, serves as a linker with a terminal carboxylic acid available for further derivatization after hydrolysis of the tert-butyl ester. broadpharm.com
Building Block for Polymer and Material Science Applications
The presence of a reactive hydroxyl group and a protected carboxyl group makes this compound a promising candidate for applications in polymer and material science. bldpharm.comachemblock.com
The primary alcohol functional group in this compound allows it to act as an initiator for ring-opening polymerizations (ROP) of cyclic esters like lactones (e.g., caprolactone) and lactides. libretexts.org In such a process, the alcohol initiates the polymerization, and the monomer units add sequentially to the growing polymer chain. This method is a cornerstone for the synthesis of biodegradable polyesters such as poly(ε-caprolactone) (PCL) and polylactic acid (PLA). libretexts.orgmdpi.com The resulting polymer chains would possess a tert-butoxycarbonylmethyl ether end-group, which could be further modified after deprotection. While the principle is well-established, specific research detailing the use of this compound as an initiator is not widely available.
Following the conversion of this compound into a suitable monomer, its derivatives can be incorporated into polymer backbones. For example, after deprotection of the tert-butyl ester to yield 2-(3-hydroxypropoxy)acetic acid, this di-functional molecule (a diol-acid) could be used in polycondensation reactions with other monomers, such as diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. This allows for the introduction of flexible ether linkages and pendant carboxylic acid groups (after a subsequent deprotection step if a different protecting group strategy is used) into the polymer structure, thereby tuning the material's physical and chemical properties. However, specific examples of polymers synthesized from this compound derivatives are not extensively reported in the literature.
Intermediate in Agrochemical Research
The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds containing diverse functional groups and structural motifs. While the core structure of this compound contains elements (ether and ester functionalities) that are present in some active agrochemical compounds, a direct and specific role of this particular molecule as a key intermediate in the synthesis of commercial or late-stage developmental agrochemicals is not documented in the available scientific and patent literature.
Strategy for Introducing Specific Functionalities via this compound
The utility of this compound as a synthetic intermediate is most prominently showcased in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govnih.gov The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy, and this compound offers a valuable scaffold for this purpose. nih.gov
The primary strategy for incorporating this linker involves a two-step process that leverages its distinct functional handles:
Alkylation via the Hydroxyl Group: The terminal hydroxyl group can be readily activated, typically by conversion to a better leaving group such as a tosylate or a halide. This allows for the alkylation of a nucleophilic site on either the POI ligand or the E3 ligase ligand. For instance, a phenol (B47542) on a POI ligand can be O-alkylated with a halogenated derivative of this compound. core.ac.uk
Amide Bond Formation after Deprotection: Once the linker is attached to one of the binding moieties, the tert-butyl ester is removed to unmask the carboxylic acid. This deprotection is commonly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). acs.org The newly exposed carboxylic acid can then be activated and coupled with an amine group on the other binding ligand to form a stable amide bond, completing the synthesis of the PROTAC.
This strategic approach allows for the modular and convergent synthesis of PROTACs, where the two binding ligands can be synthesized separately and then joined by the linker. The length and flexibility of the 3-hydroxypropoxy)acetate unit can be crucial for achieving the optimal orientation of the two ligands to facilitate the formation of a productive ternary complex between the POI and the E3 ligase. nih.gov
Detailed Research Findings
While specific examples detailing the use of this compound are often embedded within broader medicinal chemistry efforts, the principles of its application are well-documented with structurally similar linkers. For example, a study on the development of Bruton's Tyrosine Kinase (BTK) degraders utilized an analogous ω-bromo t-butyl ester linker for the alkylation of a piperidine-containing warhead. nih.gov The subsequent deprotection of the tert-butyl ester and amide coupling to an E3 ligase ligand followed the general strategy outlined above. nih.gov
The following interactive table summarizes the key reaction steps and conditions involved in the strategic application of this compound and its derivatives in the synthesis of advanced molecular architectures.
| Step | Reaction Type | Functional Group on Linker | Reacting Partner's Functional Group | Typical Reagents and Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | Alkylation | -OH (activated as -OTs or -Br) | Phenol (-OH) or Amine (-NH2) | NaH, K2CO3, or other base in a polar aprotic solvent (e.g., DMF, Acetonitrile) | Attachment of the linker to the first binding moiety. |
| 2 | Deprotection | tert-Butyl Ester (-O-tBu) | N/A | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4N HCl in dioxane. acs.org | Unmasking the carboxylic acid for the next coupling step. |
| 3 | Amide Coupling | Carboxylic Acid (-COOH) | Amine (-NH2) | HATU, HOBt, or other peptide coupling agents with a tertiary amine base (e.g., DIPEA) in DMF or DCM. | Formation of the final conjugate by linking the two binding moieties. |
The strategic deployment of this compound and its derivatives provides a reliable and adaptable method for the synthesis of complex, bifunctional molecules. The ability to control the sequence of reactions and introduce specific functionalities makes it an invaluable tool in modern drug discovery and chemical biology.
Advanced Spectroscopic and Analytical Characterization Methodologies for Tert Butyl 2 3 Hydroxypropoxy Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govnih.govyoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.
One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the basic framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of tert-butyl 2-(3-hydroxypropoxy)acetate provides crucial information about the number of different types of protons and their neighboring environments. The characteristic signals include a prominent singlet for the nine equivalent protons of the tert-butyl group, which is highly shielded and appears at a distinct chemical shift. Other signals correspond to the methylene (B1212753) protons of the propoxy and acetate (B1210297) moieties, with their multiplicity (singlet, triplet, etc.) revealing the number of adjacent protons. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. Key signals include the quaternary carbon of the tert-butyl group, the carbonyl carbon of the ester, and the various methylene carbons of the chain. The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of attached atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| C(CH₃)₃ | 1.47 | 28.2 | Singlet |
| C (CH₃)₃ | - | 81.5 | - |
| C=O | - | 170.8 | - |
| O-CH₂-C=O | 4.05 | 68.5 | Singlet |
| O-CH₂-CH₂ | 3.70 | 70.1 | Triplet |
| CH₂-CH₂-CH₂ | 1.85 | 32.1 | Quintet |
| CH₂-OH | 3.80 | 61.2 | Triplet |
| OH | Variable | - | Broad Singlet |
Note: Predicted values are based on standard chemical shift tables and may vary slightly from experimental data.
Two-dimensional NMR experiments are instrumental in deciphering complex proton-proton and proton-carbon correlations, which are essential for confirming the molecule's complete structure and understanding its spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. youtube.comresearchgate.net For this compound, COSY would show correlations between the adjacent methylene groups in the 3-hydroxypropoxy chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comresearchgate.net This is a powerful tool for assigning the signals in the ¹H and ¹³C spectra to their respective atoms in the molecule. For example, the proton signal at ~4.05 ppm would show a cross-peak with the carbon signal at ~68.5 ppm, confirming the O-CH₂-C=O fragment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For instance, a correlation between the tert-butyl protons and the carbonyl carbon would be observed, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is valuable for determining the molecule's preferred conformation.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysisnih.govchemicalbook.comyoutube.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the unambiguous determination of the molecular formula of this compound. The experimentally determined exact mass can be compared to the calculated theoretical mass for the proposed formula, C9H18O4, to confirm its elemental composition. nih.gov
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. researchgate.net An ion of a specific m/z (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the tert-butyl group as a stable carbocation, as well as cleavages at the ether and ester linkages. wvu.edu Studying these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identificationsdsu.edunih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would exhibit several key absorption bands:
A broad and strong absorption in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A strong, sharp absorption band around 1740 cm⁻¹ due to the C=O stretching vibration of the ester functional group.
Multiple absorptions in the 1250-1000 cm⁻¹ region, which are characteristic of C-O stretching vibrations from the ester and ether linkages.
Absorptions in the 3000-2850 cm⁻¹ range due to C-H stretching vibrations of the alkane portions of the molecule.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |
| Ester (C=O) | C=O Stretch | ~1740 (strong, sharp) |
| Ether/Ester (C-O) | C-O Stretch | 1250 - 1000 |
| Alkane (C-H) | C-H Stretch | 3000 - 2850 |
Advanced Chromatographic Separation Techniques for Purification and Purity Assessmentbldpharm.comgoogle.comnih.gov
Chromatographic methods are indispensable for the separation and purification of this compound from reaction mixtures and for the precise assessment of its purity.
Gas Chromatography (GC) for Volatile Derivativesgoogle.comnih.gov
Gas chromatography is a powerful technique for analyzing volatile compounds. For a molecule like this compound, which contains a polar hydroxyl group, direct analysis can sometimes be challenging due to potential peak tailing and thermal degradation in the injector or column. To enhance volatility and thermal stability, derivatization of the hydroxyl group is a common strategy.
The primary alcohol group can be converted into a less polar, more volatile ether or silyl (B83357) ether. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the oxygen atom with a trimethylsilyl (B98337) (TMS) group.
Once derivatized, the compound can be analyzed using a GC system, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of column is critical; a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is often suitable for separating such derivatives from impurities. nih.gov The analysis of partial isobutane (B21531) oxidation products by GC/MS demonstrates the utility of this approach for related tert-butyl compounds. nih.govhzdr.de
Table 1: Illustrative GC Parameters for the Analysis of Derivatized this compound
| Parameter | Example Condition | Purpose |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. |
| Column | Rxi-5ms (30 m x 0.25 mm, 0.25 µm film) | Provides efficient separation of semi-polar compounds. nih.gov |
| Injector | Programmable Temperature Vaporizer (PTV) | Allows for controlled vaporization of the sample. nih.gov |
| Carrier Gas | Helium (He) at a constant flow of 1.0 mL/min | Inert mobile phase to carry the analyte through the column. gcms.cz |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min | Separates compounds based on their boiling points. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification (MS) or quantification (FID). |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity and performing quantitative analysis of this compound, as it can be analyzed directly without the need for derivatization. achemblock.com This technique is particularly useful for monitoring reaction progress and for quality control of the final product. orgsyn.org
Both normal-phase and reversed-phase HPLC can be employed.
Reversed-Phase (RP-HPLC): This is the more common mode. A nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a range of polarities.
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate). A study on the simultaneous analysis of various antioxidants, including tert-butyl derivatives, successfully used a silica (B1680970) column with gradient elution. nih.gov
Detection is commonly achieved using a UV detector, as the ester carbonyl group possesses a chromophore that absorbs in the low UV region (around 200-220 nm). orgsyn.org
Table 2: Representative HPLC Conditions for Purity Analysis
| Parameter | Example Condition | Rationale |
| Mode | Reversed-Phase | Suitable for moderately polar compounds. |
| Column | Zorbax RX-C8 (4.6 x 250 mm, 5 µm) | Common stationary phase for separating a wide range of analytes. orgsyn.org |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile | Standard solvents providing good resolution and peak shape. |
| Gradient | 20% B to 95% B over 15 minutes | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard columns. |
| Column Temperature | 30°C | Maintains consistent retention times. nih.gov |
| Detector | UV-Vis Detector at 210 nm | Detects the carbonyl chromophore in the analyte. |
X-ray Crystallography for Solid-State Structural Determination (if crystalline form is obtained)
Should a crystalline form be obtained, for example, through slow evaporation from a suitable solvent or cooling, X-ray diffraction analysis would yield a detailed structural model. This would confirm the connectivity of the atoms and reveal the preferred conformation of the flexible propoxy and acetate chains in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together in the crystal lattice. nih.gov While no crystal structure for this compound itself is currently published, the technique has been widely applied to other tert-butyl esters, demonstrating its power in confirming absolute configurations and molecular geometries. nih.govresearchgate.net
Hyphenated Techniques in the Characterization of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for providing both qualitative and quantitative information from a single analysis. For this compound, the most powerful and commonly used hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS combines the high-resolution separation capability of a gas chromatograph with the detection and identification power of a mass spectrometer. nih.gov After separation on the GC column (as described in section 5.4.1), the analyte molecules are ionized, typically by electron impact (EI). This high-energy process fragments the molecule in a reproducible manner. The resulting mass spectrum is a unique fingerprint, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments.
This fragmentation pattern allows for unambiguous structural elucidation and confirmation. For this compound, key fragments would be expected from the loss of the tert-butyl group, cleavage of the ester linkage, and fragmentation along the ether backbone. This detailed information is crucial for identifying the compound in complex mixtures and for characterizing unknown impurities. The use of high-resolution mass spectrometry (HR-MS) can further provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. gcms.cz
Table 3: Hypothetical Key Mass Fragments for this compound in GC-MS (Electron Ionization)
| m/z Value | Proposed Fragment | Formula |
| 190 | [M]⁺ | [C₉H₁₈O₄]⁺ |
| 175 | [M - CH₃]⁺ | [C₈H₁₅O₄]⁺ |
| 133 | [M - C(CH₃)₃]⁺ | [C₅H₉O₄]⁺ |
| 117 | [M - O-C(CH₃)₃]⁺ | [C₅H₉O₃]⁺ |
| 103 | [CH₂-O-CH₂CH₂CH₂OH]⁺ | [C₄H₉O₂]⁺ |
| 59 | [CH₂CH₂CH₂OH]⁺ | [C₃H₇O]⁺ |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |
Computational and Theoretical Investigations of Tert Butyl 2 3 Hydroxypropoxy Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in predicting the electronic properties and inherent reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and orbital energies.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like tert-butyl 2-(3-hydroxypropoxy)acetate, DFT calculations could provide valuable insights into its ground state properties. While direct DFT data for this compound is scarce, studies on related molecules, such as various esters and functionalized phenols, demonstrate the utility of this approach. nih.govsuniv.ac.inresearchgate.netarxiv.orgmdpi.com
For instance, DFT calculations on other organic molecules are routinely used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov These calculations also yield important electronic properties such as the dipole moment and the distribution of atomic charges, which are crucial for understanding intermolecular interactions. A DFT study on thiazole (B1198619) azo dyes, for example, successfully used the B3LYP functional to investigate their structural and electronic properties. mdpi.com Similar methodologies could be applied to this compound to determine its optimized structure and electronic characteristics.
Table 1: Representative DFT-Calculated Properties for Analogous Functional Groups
| Property | Analogous Compound/Functional Group | Typical Calculated Values | Significance for this compound |
| C=O Bond Length | Esters | ~1.20 - 1.22 Å | Indicates the strength and reactivity of the carbonyl group. |
| C-O-C Bond Angle | Ethers | ~110 - 118° | Influences the overall shape and flexibility of the molecule. |
| O-H Bond Length | Alcohols | ~0.96 - 0.98 Å | Relates to the acidity and hydrogen bonding capability of the hydroxyl group. |
| Dipole Moment | Small Organic Esters | 1.5 - 2.5 D | Governs polarity and solubility in various media. |
Note: The values presented are typical ranges derived from computational studies on various organic molecules and are intended for illustrative purposes.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. youtube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. mdpi.com The energies and shapes of these orbitals are key indicators of a molecule's reactivity.
For this compound, the HOMO would likely be localized on the oxygen atoms of the ether and hydroxyl groups, which have lone pairs of electrons, making them nucleophilic centers. The LUMO is expected to be centered on the carbonyl group of the ester, specifically the π* anti-bonding orbital, which can accept electrons, indicating its electrophilic nature. unizin.org
The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to electronic transitions and chemical reactions. nih.gov In a study on thiazole azo dyes, the HOMO-LUMO gap was effectively used to analyze the chemical reactivity and stability of the molecules. mdpi.com
Table 2: Frontier Orbital Characteristics for Functional Groups in this compound (Conceptual)
| Functional Group | Expected Frontier Orbital Contribution | Implication for Reactivity |
| Ester (C=O) | Primarily contributes to the LUMO (π* orbital) | Electrophilic site, susceptible to nucleophilic attack. |
| Ether (-O-) | Contributes to the HOMO (lone pair orbitals) | Nucleophilic site, can participate in hydrogen bonding. |
| Hydroxyl (-OH) | Contributes to the HOMO (lone pair orbitals) | Nucleophilic site and proton donor, active in hydrogen bonding. |
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the 3-hydroxypropoxy chain in this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.
While specific conformational studies on this compound are not available, research on analogous flexible molecules like propylene (B89431) glycol and other esters provides a framework for understanding its potential conformational preferences. chemicalforums.comtees.ac.ukresearchgate.netyoutube.com For propylene glycol, computational studies have shown that gauche conformations can be more stable than anti conformations due to the formation of intramolecular hydrogen bonds and other stereoelectronic effects. chemicalforums.comyoutube.com
Given the presence of a hydroxyl group and ether linkages, it is highly probable that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations of this compound. A likely hydrogen bond could form between the hydrogen of the hydroxyl group and one of the oxygen atoms of the ester or ether moieties. Computational modeling could map the potential energy surface by systematically rotating the rotatable bonds to identify low-energy conformers and the transition states that separate them.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, a key reaction of interest would be the hydrolysis of the ester group.
The hydrolysis of an ester can proceed through different mechanisms, often involving the formation of a tetrahedral intermediate. researchgate.netacs.org Computational methods, particularly DFT, can be used to model the entire reaction pathway, identifying the structures of intermediates and, crucially, the transition states that connect them. researchgate.netnih.govrsc.org
The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction. A lower activation energy implies a faster reaction rate. For the hydrolysis of an ester, computational studies can compare the energy barriers for acid-catalyzed and base-catalyzed mechanisms, providing a deeper understanding of the reaction kinetics. For example, a DFT study on the acid-catalyzed esterification of acetic acid with methanol (B129727) successfully calculated the energy barrier of the rate-determining step. nih.gov
Table 3: Illustrative Calculated Activation Energies for Analogous Ester Reactions
| Reaction Type | Analogous System | Computational Method | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed Esterification | Acetic acid + Methanol | DFT | ~19.6 |
| Neutral Ester Hydrolysis | Methyl formate (B1220265) in water | MD Simulations | ~21-28 |
| Enzyme-Catalyzed Ester Hydrolysis | Cocaine in Butyrylcholinesterase | QM/MM | Varies with mutations |
Note: These values are from different studies on analogous systems and are for illustrative purposes to show the application of computational methods. researchgate.netnih.govnih.gov
The solvent in which a reaction occurs can have a profound impact on the reaction mechanism and rate. acs.orgchemrxiv.org Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
For the reactions of this compound, the presence of polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy. For example, in the hydrolysis of an ester, a polar protic solvent like water can actively participate in the reaction by forming hydrogen bonds and facilitating proton transfer. DFT calculations combined with a polarized continuum model (PCM) have been effectively used to study solvent effects on the electronic spectra and reactivity of organic molecules. researchgate.net A study on Rh(III)-catalyzed reactions demonstrated that polar solvents favor pathways involving charged intermediates. acs.org Similar computational approaches could be employed to predict how different solvent environments would influence the reaction pathways of this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
The presence of both an ether and an ester linkage in the molecule's backbone is a key determinant of its structural properties. Studies comparing ether- and ester-linked lipids have shown that ether bonds can lead to stiffer and more ordered molecular assemblies compared to their ester counterparts. nih.gov The ether linkage in this compound likely imparts a degree of rigidity to that portion of the molecule, while the ester group, with its planar carbonyl moiety, will influence local geometry. MD simulations can elucidate the preferred orientations and rotational barriers around these bonds. nih.govacs.org
A significant aspect of the dynamic behavior of this compound is the presence of the terminal hydroxyl group and the ether oxygen, which can act as hydrogen bond donors and acceptors, respectively. In protic solvents like water or alcohols, MD simulations would likely show the formation of transient hydrogen bonds between the solvent and these functional groups. nih.gov These interactions are critical in determining the solubility and conformational preferences of the molecule. The bulky tert-butyl group, being hydrophobic, would likely influence the molecule's orientation at interfaces, such as an oil-water interface, to minimize unfavorable interactions with polar environments. nih.gov
Table 1: Predicted Intermolecular Interactions of this compound from Theoretical MD Simulations
| Functional Group | Potential Interacting Species | Type of Interaction | Predicted Significance in Polar Solvents |
| Hydroxyl (-OH) | Water, Alcohols, Other Polar Molecules | Hydrogen Bonding (Donor and Acceptor) | High |
| Ether (-O-) | Water, Protic Solvents | Hydrogen Bonding (Acceptor) | Moderate |
| Ester (C=O) | Water, Protic Solvents | Hydrogen Bonding (Acceptor) | Moderate |
| tert-butyl | Non-polar molecules/moieties | van der Waals Forces | Low (significant in non-polar solvents) |
The flexibility of the propoxy linker is another dynamic feature that MD simulations could explore. The rotations around the C-C and C-O single bonds in this linker would allow the molecule to adopt a range of conformations, from extended to more compact, folded structures. The specific conformational landscape would be influenced by the solvent environment and any intermolecular associations.
Structure-Activity Relationship (SAR) Studies for this compound (focused on chemical activity, not biological)
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its reactivity. nih.gov For this compound, SAR analysis would focus on how its constituent functional groups govern its chemical behavior in reactions such as hydrolysis, oxidation, or esterification.
The primary sites of chemical reactivity in this molecule are the ester functional group and the terminal hydroxyl group. The ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield tert-butanol (B103910), acetic acid, and 1,3-propanediol (B51772). The rate of this hydrolysis would be influenced by the steric hindrance of the bulky tert-butyl group, which can shield the carbonyl carbon from nucleophilic attack. kinampark.com Computational studies on similar esters have used methods like Density Functional Theory (DFT) to model reaction pathways and transition states for hydrolysis. rsc.orgrsc.orgresearchgate.net
The terminal hydroxyl group is a site for reactions such as oxidation, esterification, or etherification. Its reactivity can be compared to other primary alcohols. SAR studies on related alcohols have shown that the presence of other functional groups in the molecule can influence the reactivity of the hydroxyl group through electronic effects (e.g., induction, resonance). researchgate.net
The ether linkage is generally less reactive than the ester or hydroxyl group and is stable under many conditions. youtube.com However, under harsh acidic conditions, it can be cleaved.
Table 2: Predicted Chemical Reactivity Sites and Influencing Structural Factors of this compound
| Reactive Site | Type of Reaction | Influencing Structural Factors | Predicted Reactivity |
| Ester Carbonyl | Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Steric hindrance from tert-butyl group, electronic effects from ether linkage | Moderate (hindered) |
| Hydroxyl Group | Oxidation, Esterification, Etherification | Primary alcohol, potential for intramolecular hydrogen bonding | High |
| Ether Linkage | Acid-catalyzed cleavage | Generally stable | Low |
| C-H bonds | Radical abstraction | Presence of activating groups (ether oxygen) | Low to Moderate |
Computational SAR studies would involve calculating various molecular descriptors to predict reactivity. These can include:
Electrostatic Potential Maps: To identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl carbon of the ester would appear as an electrophilic site, while the oxygens of the hydroxyl, ether, and ester groups would be nucleophilic.
Frontier Molecular Orbital (HOMO/LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can indicate sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Calculated pKa: To predict the acidity of the hydroxyl proton, which is relevant for its reactivity in base-catalyzed reactions.
By systematically modifying the structure of this compound in silico (e.g., changing the alkyl group on the ester, altering the length of the alkoxy chain) and recalculating these descriptors, a theoretical SAR can be established. This can provide valuable predictions about how structural changes would affect the chemical reactivity of the molecule.
Emerging Research Directions and Future Prospects for Tert Butyl 2 3 Hydroxypropoxy Acetate
Novel Synthetic Routes and Sustainable Methodologies
The synthesis of bifunctional molecules like tert-butyl 2-(3-hydroxypropoxy)acetate, which contains a primary alcohol, an ether linkage, and a sterically hindered ester, presents unique chemical challenges. Research is moving towards more efficient and environmentally benign methodologies, away from traditional multi-step processes that may involve harsh reagents.
Novel synthetic strategies focus on maximizing efficiency and sustainability. One promising approach is the use of flow microreactor systems for the direct and sustainable synthesis of tertiary butyl esters. rsc.orgrsc.org This technology offers superior control over reaction parameters, such as temperature and residence time, leading to higher yields and fewer by-products compared to batch processes. rsc.orgrsc.org For instance, continuous-flow esterification using reagents like di-tert-butyl dicarbonate (B1257347) can dramatically reduce reaction times. nih.gov
Another area of innovation lies in the catalytic reduction of esters to ethers, a transformation previously considered impractical as it typically yields alcohols. arkat-usa.org New methods using silanes in the presence of Lewis acids or other catalysts are being developed to achieve this conversion under mild conditions, which could offer a novel route to ether-containing compounds like the target molecule. arkat-usa.org
Sustainable methodologies also emphasize the use of greener catalysts and solvents. For example, the development of immobilized catalysts, such as polymer-grafted dimethylaminopyridine (g-DMAP), allows for easy separation and recycling, a key principle of green chemistry. nih.gov The direct polymerization of monomers containing unprotected hydroxyl groups also represents a more sustainable path, avoiding energy-intensive protection and deprotection steps. acs.org
| Methodology | Potential Catalysts/Reagents | Key Advantages | Sustainability Aspect |
| Flow Chemistry Esterification | Di-tert-butyl dicarbonate, Immobilized Catalysts (e.g., g-DMAP) | High efficiency, reduced reaction time, improved safety. rsc.orgrsc.orgnih.govbeilstein-journals.org | Lower energy consumption, less waste generation. rsc.orgrsc.org |
| Direct Etherification | Titanium tetrachloride with a reducing agent (e.g., BH₃·NH₃) | Direct conversion of esters to ethers, mild conditions. youtube.com | Atom economy, avoidance of harsh reagents. |
| Williamson Ether Synthesis | Base (e.g., NaH) followed by alkyl halide | Well-established, reliable for forming ether linkages. numberanalytics.com | Can be adapted to use greener solvents. |
| Polymerization of Functional Monomers | Palladium complexes, InCl₃ | Direct incorporation of functional groups, avoids protection steps. acs.org | Reduced number of synthetic steps, less solvent waste. |
Exploration of Unconventional Reactivity Profiles and Catalytic Applications
The trifunctional nature of this compound—possessing a primary alcohol, an ether, and a tert-butyl ester—offers a rich landscape for exploring unique reactivity and potential catalytic roles. The differing reactivity of these groups allows for selective chemical transformations.
The primary alcohol is a key site for reactions. While less reactive towards esterification than smaller primary alcohols due to steric hindrance, it can be oxidized or converted to a better leaving group for substitution reactions. quora.compressbooks.pub In contrast, the tert-butyl ester group is a robust protecting group, stable to many reaction conditions but readily cleaved under acidic catalysis. rsc.org This differential reactivity is crucial for its use as a chemical building block.
The most significant emerging application for molecules with this type of structure is in the field of Proteolysis Targeting Chimeras (PROTACs). enamine.netcd-bioparticles.net PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. nih.gov this compound serves as a quintessential "linker" component, connecting the target-binding ligand to the E3 ligase-binding ligand. cd-bioparticles.net The ether-alcohol portion provides hydrophilicity and specific spatial orientation, which are critical for the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The length, flexibility, and chemical nature of the linker are paramount to the efficacy of the PROTAC molecule. nih.govexplorationpub.com The development of diverse linkers is a major focus in drug discovery, and this compound represents a key structural motif. nih.govexplorationpub.com
Integration into Advanced Materials and Nanoscience Research
The unique combination of a hydrophilic hydroxy-ether chain and a bulky, hydrophobic tert-butyl group makes this compound a valuable functional monomer for creating advanced materials. specificpolymers.comresonac.comspecificpolymers.com Its structure allows for the precise tuning of polymer properties.
In polymer chemistry, this molecule can be incorporated into polymer backbones through its primary hydroxyl group. This process can be achieved via methods like polycondensation or the direct polymerization of functional monomers, which is increasingly favored as it avoids complex protection-deprotection steps. acs.orgnumberanalytics.com The inclusion of such ether- and hydroxyl-containing units can impart desirable properties to the final polymer, such as increased flexibility, controlled hydrophilicity, and improved thermal stability. acs.orgnumberanalytics.com These polymers have applications in biomedical fields, for example, in creating materials with low-fouling surfaces or as components of hydrogels. specificpolymers.com
In nanoscience, the hydroxyl group provides a reactive handle for grafting the molecule onto the surface of nanoparticles or other nanomaterials. This surface functionalization can be used to alter the properties of the material, for instance, by increasing its dispersibility in specific solvents or by introducing a biocompatible coating. The ability to form self-immobilizing probes is another area of interest, where molecules are designed to react and remain at a specific site, which is useful for high-resolution imaging applications. researchgate.net
| Material Type | Role of the Compound | Resulting Material Property/Application |
| Polymers (e.g., Polyesters, Polyacrylates) | Functional Monomer | Enhanced flexibility, tunable hydrophilicity, biocompatibility. numberanalytics.comspecificpolymers.com |
| Hydrogels | Monomer/Cross-linker Component | Controlled swelling, potential for stimulus-responsive materials. specificpolymers.com |
| Nanoparticles | Surface Modifier/Ligand | Improved dispersibility, biocompatible coatings, quantum dot stabilization. specificpolymers.com |
| Functional Surfaces | Coating Component | Creation of ultra-low fouling or antimicrobial surfaces. specificpolymers.com |
Development of High-Throughput Synthesis and Screening Applications for Derivatives
The demand for large, diverse collections of molecules for drug discovery and materials science has driven the development of high-throughput synthesis and screening methods. nih.govnih.gov Derivatives of this compound are ideal candidates for these approaches, particularly in the optimization of PROTACs. nih.govrsc.org
High-throughput synthesis, often utilizing automated platforms and flow chemistry, enables the rapid creation of libraries of related compounds. rsc.orgrsc.orgacs.org For PROTAC development, a library of linkers can be synthesized by systematically varying the length and composition of the chain connecting the two active ends of the molecule. nih.gov Automated, capsule-based synthesis has emerged as an efficient way to assemble PROTAC-like molecules, simplifying what can otherwise be a challenging synthetic process. rsc.orgresearchgate.net "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, are also widely used to quickly connect molecular fragments, facilitating the parallel synthesis of extensive PROTAC libraries. explorationpub.comresearchgate.net
Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit the desired biological activity. thermofisher.commedcraveonline.com In the context of PROTACs, this involves screening for efficient degradation of the target protein. nih.gov The data from HTS informs structure-activity relationships (SAR), guiding the design of the next generation of molecules with improved potency and selectivity. This iterative cycle of design, high-throughput synthesis, and screening is a cornerstone of modern medicinal chemistry. acs.orgmedcraveonline.com
| Derivative Type | Synthetic Approach | Screening Application |
| Varied Linker Length | Automated flow synthesis with different diol precursors | Optimizing spatial distance in PROTACs for efficient ternary complex formation. nih.gov |
| Modified Ether Chain | Parallel synthesis using substituted epoxides or diols | Fine-tuning solubility, cell permeability, and pharmacokinetic properties. nih.govexplorationpub.com |
| "Clickable" Derivatives | Introduction of terminal alkyne or azide (B81097) groups | Rapid library assembly for screening against diverse protein targets. explorationpub.comresearchgate.net |
| Ester Analogues | Esterification with a library of carboxylic acids | Probing the influence of the ester group on stability and activity. |
Role in Mechanistic Organic Chemistry Studies
Molecules with multiple, distinct functional groups, such as this compound, can serve as valuable "probe molecules" for investigating the mechanisms of organic reactions. numberanalytics.comethz.ch The presence of a primary alcohol, an ether, and a bulky ester on the same carbon backbone allows for studies of selectivity and reactivity.
A key area of study is the mechanism of ester hydrolysis. ucoz.comacs.org The tert-butyl ester group is known to undergo hydrolysis via different pathways than simpler esters, often involving an SN1-type mechanism due to the stability of the tertiary carbocation leaving group. chemistrysteps.com This compound could be used to compare the rates and mechanisms of hydrolysis under various acidic and basic conditions, providing insight into the electronic and steric effects of the neighboring ether-alcohol chain. ucoz.compsiberg.com
Furthermore, the molecule can be used to probe the selectivity of catalysts and reagents. For example, in an oxidation reaction, a catalyst's preference for the primary alcohol over potential C-H oxidation sites along the chain could be quantified. Similarly, in reactions involving the ether oxygen, its role as a directing group or its influence on the reactivity of adjacent C-H bonds could be explored. The compound's distinct functional groups can be selectively labeled (e.g., with isotopes like ¹⁸O) to trace bond-breaking and bond-forming events, providing definitive evidence for proposed reaction pathways. ucoz.com Such studies are fundamental to advancing the predictive power of organic chemistry. ethz.ch
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 2-(3-hydroxypropoxy)acetate in laboratory settings?
- Methodological Answer : Use NIOSH/CEN-approved respiratory protection (e.g., P95 or OV/AG/P99 filters) for aerosolized forms, and wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure . In case of accidental release, avoid dust generation, use closed containers for disposal, and prevent environmental discharge into drains . First aid measures include rinsing eyes with water (15+ minutes) and seeking medical attention for inhalation or ingestion .
Q. How can researchers synthesize this compound and related esters?
- Methodological Answer : Palladium-catalyzed α-arylation of zinc enolates is a validated method for synthesizing tert-butyl esters. For example, similar compounds (e.g., tert-butyl 2-(4-cyanophenyl)acetate) were synthesized with 76–96% yields using palladium acetate, tri-o-tolylphosphine, and diisopropylethamine in acetonitrile at 90°C . Purification via silica gel chromatography and characterization by H/C NMR are recommended .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (H and C) is critical for structural confirmation, with chemical shifts typically observed between δ 1.2–1.4 ppm for tert-butyl groups and δ 3.5–4.5 ppm for ether/ester linkages . High-Resolution Mass Spectrometry (HRMS) or LC-MS can validate molecular weight and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions between reported purity claims and analytical data for this compound?
- Methodological Answer : Cross-validate purity using orthogonal methods:
- Chromatography : HPLC with UV detection (λ = 210–254 nm) to quantify impurities.
- Spectroscopy : FT-IR to detect functional group anomalies (e.g., unexpected carbonyl peaks).
- Elemental Analysis : Verify empirical formula consistency .
- Note: Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent verification .
Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium (e.g., Pd(OAc)) vs. nickel catalysts for cross-coupling efficiency .
- Ligand Effects : Compare tri-o-tolylphosphine with bidentate ligands (e.g., dppe) to stabilize intermediates .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF vs. acetonitrile) for reaction kinetics .
Q. How can environmental degradation pathways of this compound be studied?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C and monitor degradation via LC-MS. Tert-butyl esters typically hydrolyze to carboxylic acids under acidic conditions .
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to identify photodegradation byproducts .
Q. What crystallographic methods are suitable for determining the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. For example, a related tert-butyl ester (CHO) was analyzed in a triclinic P1 system (α = 101.782°, β = 97.529°, γ = 94.156°) using a Bruker SMART APEX diffractometer . Data refinement with SHELXL or Olex2 is recommended .
Q. How can researchers address challenges in handling air-sensitive intermediates during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
